molecular formula C12H8S3 B1221885 2,3-di(thiophen-3-yl)thiophene

2,3-di(thiophen-3-yl)thiophene

Cat. No.: B1221885
M. Wt: 248.4 g/mol
InChI Key: NVKLSOLRWOMZLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-di(thiophen-3-yl)thiophene is a heterocyclic compound that features a thiophene ring substituted at the 2 and 3 positions with thiophene groups. Thiophene itself is a five-membered ring containing one sulfur atom, and its derivatives are known for their diverse applications in organic electronics, medicinal chemistry, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-di(thiophen-3-yl)thiophene typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation reaction, such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .

Industrial Production Methods

Industrial production of thiophene derivatives often involves large-scale condensation reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure, is crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

2,3-di(thiophen-3-yl)thiophene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, such as halogens or alkyl groups .

Scientific Research Applications

2,3-di(thiophen-3-yl)thiophene has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-di(thiophen-3-yl)thiophene is unique due to its specific substitution pattern, which imparts distinct electronic and structural properties. This makes it particularly valuable in applications requiring high charge mobility and efficient electron transport, such as in organic semiconductors and OLEDs .

Properties

Molecular Formula

C12H8S3

Molecular Weight

248.4 g/mol

IUPAC Name

2,3-di(thiophen-3-yl)thiophene

InChI

InChI=1S/C12H8S3/c1-4-13-7-9(1)11-3-6-15-12(11)10-2-5-14-8-10/h1-8H

InChI Key

NVKLSOLRWOMZLC-UHFFFAOYSA-N

SMILES

C1=CSC=C1C2=C(SC=C2)C3=CSC=C3

Canonical SMILES

C1=CSC=C1C2=C(SC=C2)C3=CSC=C3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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